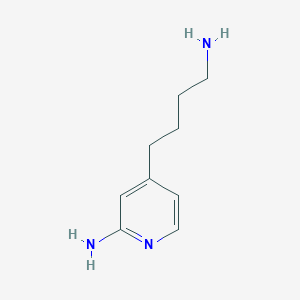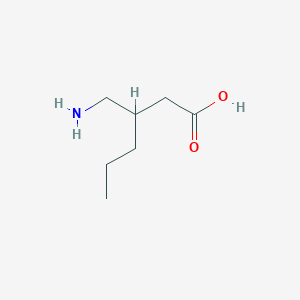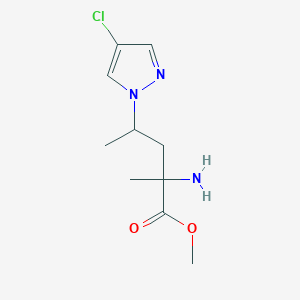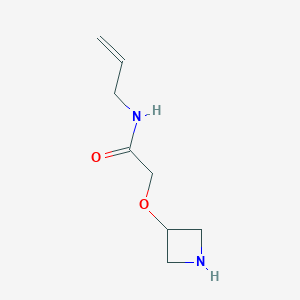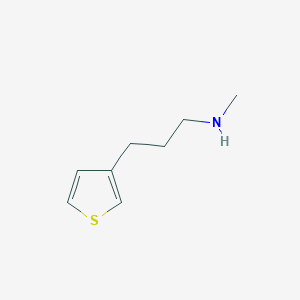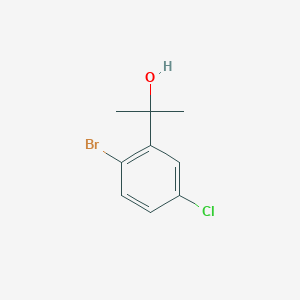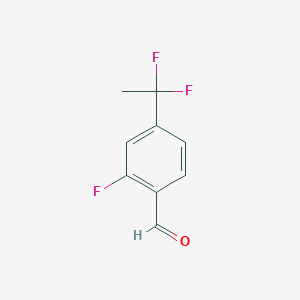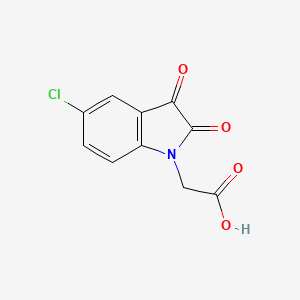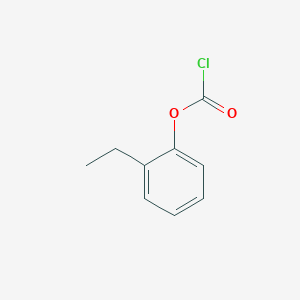
2-Ethylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. This compound is used as a reagent in organic synthesis, particularly in the derivatization of various compounds for analytical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylphenyl chloroformate typically involves the reaction of 2-ethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) formed during the reaction. The general reaction is as follows:
2-Ethylphenol+Phosgene→2-Ethylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylphenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reaction with amines typically requires a base to absorb the HCl produced.
Alcohols: Reaction with alcohols also requires a base to neutralize the HCl.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
2-Ethylphenol: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Ethylphenyl chloroformate is widely used in scientific research for various applications:
Biology: It is employed in the derivatization of biological samples to facilitate their analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethylphenyl chloroformate involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparaison Avec Des Composés Similaires
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Comparison: 2-Ethylphenyl chloroformate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to methyl and ethyl chloroformates, it has a higher boiling point and greater thermal stability. Its aromatic nature also makes it more suitable for specific derivatization reactions in analytical chemistry .
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(2-ethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 |
Clé InChI |
IVUVMFODYIFHPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


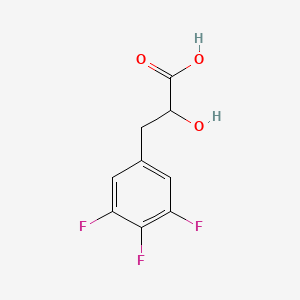
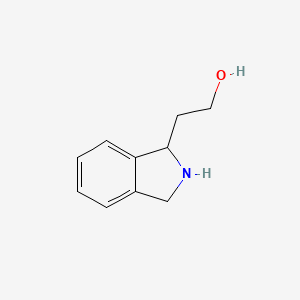
![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
